Methyl Esterification Blocks 9S-Hydroperoxide Formation by Soybean Lipoxygenase-1
Gardner (1989) demonstrated that soybean lipoxygenase-1, when incubated with methyl linoleate as substrate, produces only the 13S-hydroperoxide isomer, completely abolishing 9S-hydroperoxide formation. In contrast, linoleic acid (free acid) yields both 9S- and 13S-hydroperoxides in a pH-dependent ratio (up to ~25% 9S at pH 6) [1]. This substrate-dependent product switching means that 9-HpODE methyl ester is the only authentic standard for quantifying 9-hydroperoxide when methyl ester substrates are used in enzyme assays.
| Evidence Dimension | Product distribution of soybean lipoxygenase-1 |
|---|---|
| Target Compound Data | 0% 9S-hydroperoxide formed from methyl linoleate substrate |
| Comparator Or Baseline | Linoleic acid (free acid): up to 25% 9S-hydroperoxide at pH 6; variable with pH |
| Quantified Difference | Complete elimination (100% reduction) of 9S-hydroperoxide formation with methyl ester substrate vs. free acid |
| Conditions | Soybean lipoxygenase-1, pH 6.0–8.5, Tween 20 present |
Why This Matters
Procurement of the authentic methyl ester standard is essential to avoid false-negative or false-positive identification of 9-hydroperoxide products in lipoxygenase assays utilizing methyl ester substrates.
- [1] Gardner, H. W. (1989). Soybean lipoxygenase-1 enzymically forms both (9S)- and (13S)-hydroperoxides from linoleic acid by a pH-dependent mechanism. Biochimica et Biophysica Acta, 1001(3), 274–281. View Source
